BVD 10 Affinity and Selectivity Profile vs. BIBP 3226: A Ki-Based Comparison
BVD 10 exhibits a distinct subtype selectivity profile compared to the non-peptide antagonist BIBP 3226. While BIBP 3226 demonstrates higher affinity for the Y1 receptor (Ki = 0.47 - 6.8 nM, depending on species and cell line [1]), its selectivity window against other NPY receptor subtypes is narrower than that of BVD 10. Specifically, BIBP 3226 has been reported to bind to the neuropeptide FF receptor (hNPFF2) with a Ki of 79 nM [1]. In contrast, BVD 10 shows a Ki of 25.7 nM for the Y1 receptor, and its affinities for Y2, Y4, and Y5 receptors are 1420 nM, 2403 nM, and 7100 nM, respectively . This represents a >55-fold selectivity window for Y1 over Y2, a >93-fold window for Y1 over Y4, and a >276-fold window for Y1 over Y5.
| Evidence Dimension | Receptor Subtype Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | Ki (Y1) = 25.7 nM; Ki (Y2) = 1420 nM; Ki (Y4) = 2403 nM; Ki (Y5) = 7100 nM. Selectivity Ratio: Y1/Y2 = 55.3; Y1/Y4 = 93.5; Y1/Y5 = 276.3. |
| Comparator Or Baseline | BIBP 3226: Ki (Y1) = 0.47 nM (CHO-K1), 5.1 nM (SK-N-MC); Ki (hNPFF2) = 79 nM; Ki (Y2, Y4, Y5) > 1000 nM. |
| Quantified Difference | BIBP 3226 has a >2000-fold selectivity for Y1 over Y2/Y4/Y5, but its affinity for hNPFF2 (Ki = 79 nM) reduces its functional selectivity. BVD 10's selectivity is defined solely by its NPY receptor subtype profile, with a >276-fold window for its least selective off-target (Y5). |
| Conditions | Radioligand binding assays using [125I]-labeled peptides on human NPY receptor subtypes expressed in mammalian cell lines. |
Why This Matters
This matters for scientific selection because BVD 10 provides a cleaner pharmacological tool for isolating Y1-mediated effects without confounding activity at NPFF receptors, which is a known liability of BIBP 3226.
- [1] Wieland, H. A., et al. (1995). Subtype selectivity and antagonistic profile of the nonpeptide Y1 receptor antagonist BIBP 3226. Journal of Pharmacology and Experimental Therapeutics, 275(1), 143-149. View Source
